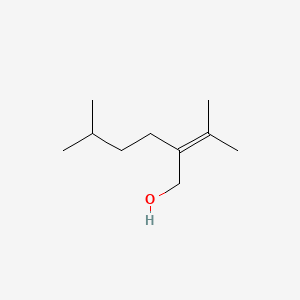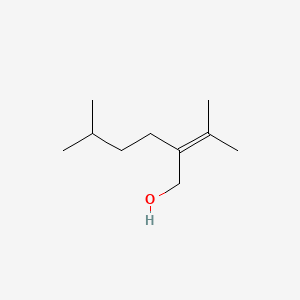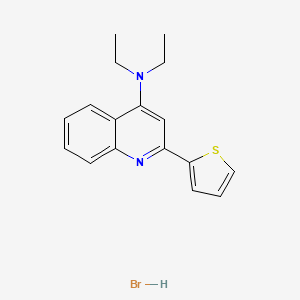
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is an organic compound with the molecular formula C10H18O. It is a derivative of lavandulol, a naturally occurring monoterpenoid alcohol found in various essential oils. This compound is known for its pleasant aroma and is used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. typically involves the hydrogenation of lavandulol. The reaction is carried out under mild conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds as follows:
Lavandulol+H2Pd/C4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
作用机制
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of signaling pathways and enzyme activities.
相似化合物的比较
Similar Compounds
Lavandulol: The parent compound, known for its presence in essential oils.
Geraniol: Another monoterpenoid alcohol with similar structural features.
Linalool: A related compound with a similar aroma profile.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and olfactory characteristics, making it valuable in various applications.
属性
CAS 编号 |
61792-54-9 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
5-methyl-2-propan-2-ylidenehexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3 |
InChI 键 |
SDKONKRTCOVRFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(=C(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)


![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)

![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)



![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)



